molecular formula C15H22N2O3 B14458019 N-Methyl-N-(4-nitrophenyl)octanamide CAS No. 67522-14-9

N-Methyl-N-(4-nitrophenyl)octanamide

Cat. No.: B14458019
CAS No.: 67522-14-9
M. Wt: 278.35 g/mol
InChI Key: GVZQSHYXIICJLU-UHFFFAOYSA-N
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Description

N-Methyl-N-(4-nitrophenyl)octanamide is an amide derivative featuring a methyl group and a 4-nitrophenyl substituent on the nitrogen atom, coupled with an octanoyl chain. Such compounds are typically synthesized via nucleophilic substitution or condensation reactions involving nitro-substituted anilines and acyl chlorides or activated esters. Applications may include medicinal chemistry (e.g., antimicrobial agents) or materials science, though further studies are required for confirmation.

Properties

CAS No.

67522-14-9

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

N-methyl-N-(4-nitrophenyl)octanamide

InChI

InChI=1S/C15H22N2O3/c1-3-4-5-6-7-8-15(18)16(2)13-9-11-14(12-10-13)17(19)20/h9-12H,3-8H2,1-2H3

InChI Key

GVZQSHYXIICJLU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)N(C)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-N-(4-nitrophenyl)octanamide can be synthesized through a multi-step process involving the reaction of octanoyl chloride with N-methyl-4-nitroaniline. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent product quality. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and enhances the yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(4-nitrophenyl)octanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-N-(4-nitrophenyl)octanamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Methyl-N-(4-nitrophenyl)octanamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the amide bond provides stability to the molecule. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

N-(4-Nitrophenyl)octanamide

  • Structure : Lacks the methyl group on the nitrogen, resulting in a primary amide structure.
  • Molecular Formula : C₁₄H₂₀N₂O₃ (MW: 264.32 g/mol) .
  • Synthesis: Likely derived from octanoyl chloride and 4-nitroaniline.
  • Lower molecular weight compared to the methylated derivative.

N-Methyl-N-(4-nitrophenyl)benzamide

  • Structure: Features a benzoyl group (C₆H₅CO-) instead of octanoyl.
  • Molecular Formula : C₁₄H₁₂N₂O₃ (MW: 256.26 g/mol) .
  • Key Differences :
    • Shorter acyl chain reduces lipophilicity, impacting solubility and membrane permeability.
    • Aromatic benzoyl group may enhance π-π stacking interactions in crystalline phases or biological targets.

1,3,4-Thiadiazole Derivatives with 4-Nitrophenyl Groups

  • Structure : Contain a thiadiazole ring fused with nitroaryl groups (e.g., 5-methyl-1-(4-nitrophenyl)-1H-pyrazole derivatives) .
  • Key Differences :
    • Thiadiazole rings introduce sulfur atoms, altering electronic properties and redox activity.
    • Demonstrated antimicrobial activity against E. coli, B. mycoides, and C. albicans, with four compounds showing superior efficacy .
    • Higher structural rigidity compared to flexible amides like N-Methyl-N-(4-nitrophenyl)octanamide.

N-Sulfonyloxoacetamides

  • Structure : Include sulfonyl and α-keto groups (e.g., N-methyl-2-oxo-2-phenyl-N-tosylacetamide) .
  • Key Differences :
    • Sulfonyl groups enhance electrophilicity and stability under oxidative conditions.
    • Synthesized via DMSO-mediated oxidation of ynamides, yielding moderate to good (35–83%) yields depending on electronic effects .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Activities Reference
This compound* C₁₅H₂₂N₂O₃ ~278.35 N-methyl, octanoyl, nitro Inferred lipophilicity
N-(4-Nitrophenyl)octanamide C₁₄H₂₀N₂O₃ 264.32 Primary amide, nitro Potential H-bond donor/acceptor
N-Methyl-N-(4-nitrophenyl)benzamide C₁₄H₁₂N₂O₃ 256.26 Benzoyl, N-methyl, nitro Aromatic interactions
1,3,4-Thiadiazole derivatives Varies Varies Thiadiazole, nitro Antimicrobial activity (E. coli, etc.)
N-Methyl-2-oxo-N-tosylacetamide C₁₀H₁₁NO₄S 241.26 α-keto, sulfonyl Moderate synthetic yields (35–83%)

*Note: Data for this compound are inferred from analogs.

Research Findings and Implications

  • This property is critical in antimicrobial or drug delivery applications .
  • Electronic Effects : The electron-withdrawing nitro group stabilizes the amide bond but may reduce nucleophilicity at the nitrogen atom. Methyl substitution could mitigate this by donating electron density via inductive effects .
  • Synthetic Challenges : Electron-deficient substrates (e.g., 4-nitro groups) often yield lower reaction efficiencies, as seen in sulfonamide oxidations (35% yield for nitro-substituted analogs) .

Notes

  • Limited direct data on this compound necessitate cautious extrapolation from structural analogs.
  • Further studies should explore synthesis routes (e.g., Schotten-Baumann reaction) and biological profiling to validate inferred properties.
  • Comparative analysis underscores the importance of substituent effects on reactivity, stability, and function in nitroaryl amides.

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